(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide
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Overview
Description
(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including an ethoxy group, a phthalimidyl moiety, and a cyano group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalimidyl Intermediate: The starting material, 3-ethoxyaniline, undergoes a reaction with phthalic anhydride to form the phthalimidyl derivative.
Coupling Reaction: The phthalimidyl intermediate is then coupled with 3-chloro-4-fluoroaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Addition of the Cyano Group: The final step involves the addition of the cyano group to the propenamide backbone, typically achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-ethoxy-4-(phthalimidyl)benzaldehyde or 3-ethoxy-4-(phthalimidyl)benzoic acid.
Reduction: Formation of 3-ethoxy-4-(phthalimidyl)aniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Industrial Chemistry: Application as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the cyano group may interact with nucleophilic sites on enzymes, while the phthalimidyl moiety may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[3-Methoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide: Similar structure with a methoxy group instead of an ethoxy group.
(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-bromo-4-fluorophenyl)-2-cyano-2-propenamide: Similar structure with a bromo group instead of a chloro group.
Uniqueness
(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the cyano and phthalimidyl groups, makes this compound particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxoisoindol-2-yl)-3-ethoxyanilino]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O4/c1-2-36-23-12-16(8-10-22(23)32-25(34)18-5-3-4-6-19(18)26(32)35)30-14-15(13-29)24(33)31-17-7-9-21(28)20(27)11-17/h3-12,14,30H,2H2,1H3,(H,31,33)/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUGAXFJCJVGE-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747743 |
Source
|
Record name | (2E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxyanilino]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915945-39-0 |
Source
|
Record name | (2E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxyanilino]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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